molecular formula C8H10N2O2 B1320050 (4-Methyl-3-nitrophenyl)methanamine CAS No. 623155-53-3

(4-Methyl-3-nitrophenyl)methanamine

Cat. No.: B1320050
CAS No.: 623155-53-3
M. Wt: 166.18 g/mol
InChI Key: SYGIBQOBTAYVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-3-nitrophenyl)methanamine is an organic compound characterized by a phenyl ring substituted with a methyl group at the fourth position and a nitro group at the third position, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)methanamine typically involves the nitration of toluene to form 4-methyl-3-nitrotoluene, followed by a reduction process to introduce the methanamine group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance safety and efficiency.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

    Reduction: (4-Methyl-3-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-Methyl-3-nitrobenzoic acid).

Scientific Research Applications

(4-Methyl-3-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    (4-Methyl-2-nitrophenyl)methanamine: Similar structure but with the nitro group at the second position.

    (4-Methyl-3-nitrophenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (4-Methyl-3-nitrophenyl)propylamine: Similar structure but with a propylamine group instead of methanamine.

Uniqueness: (4-Methyl-3-nitrophenyl)methanamine is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGIBQOBTAYVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594136
Record name 1-(4-Methyl-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623155-53-3
Record name 1-(4-Methyl-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.